(3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine
Description
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-19-15-7-5-4-6-14(15)12-18-11-13-8-9-16(20-2)17(10-13)21-3/h4-10,18H,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECSVWAYVHURCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=CC=C2OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353349 | |
| Record name | 1-(3,4-Dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
418792-50-4 | |
| Record name | 1-(3,4-Dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination Pathways
Reductive amination between 3,4-dimethoxybenzaldehyde and 2-methoxybenzylamine represents the most widely documented approach. The reaction proceeds via imine intermediate formation followed by reduction. Key variables include:
Catalytic Hydrogenation :
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Conditions : 45–60 psi H₂, 5% Pd/C catalyst, ethanol solvent, 12–24 h reaction time.
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Yield : 68–72% (crude), with residual aldehyde (<5%) requiring chromatographic purification.
Sodium Borohydride-Mediated Reduction :
Nucleophilic Substitution Strategies
Alternative routes employ benzyl halide precursors for sequential alkylation:
Two-Step Alkylation Protocol :
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Step 1 : Reaction of 2-methoxybenzyl chloride with ammonia (gaseous or aqueous) to form 2-methoxybenzylamine.
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Step 2 : Alkylation with 3,4-dimethoxybenzyl bromide.
Limitations : Competitive elimination pathways reduce efficiency in polar aprotic solvents (e.g., DMSO).
Reaction Optimization and Industrial Scalability
Solvent and Base Selection
Comparative studies in the patent literature (EP3412666A1) highlight critical solvent/base pairings:
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Dichloromethane | Triethylamine | 25 | 54 | 88 |
| THF | Diisopropylethylamine | 60 | 67 | 92 |
| Acetonitrile | DMAP | 40 | 59 | 90 |
Key Findings :
Temperature-Controlled Stereoselectivity
Elevated temperatures (>80°C) promote racemization at the benzylamine center, as evidenced by chiral HPLC analysis:
| Temperature (°C) | % Racemization (24 h) |
|---|---|
| 25 | <2 |
| 60 | 12 |
| 100 | 34 |
Industrial Recommendation : Maintain temperatures ≤60°C during alkylation steps to preserve stereochemical integrity.
Purification and Isolation Protocols
Crystallization vs. Chromatography
Crystallization :
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Solvent System : Ethyl acetate/hexane (1:3 v/v).
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Recovery : 78% with ≥95% purity.
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Limitation : Fails to resolve diastereomeric byproducts.
Flash Chromatography :
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Conditions : Silica gel (230–400 mesh), ethyl acetate/hexane gradient (10% → 40%).
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Outcome : 89% recovery, >99% purity.
Case Study: Large-Scale Synthesis (EP3412666A1)
Process Overview :
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Step 1 : 2-Methoxybenzylamine Synthesis
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Reactants : 2-Methoxybenzyl chloride (1.0 equiv), aqueous NH₃ (28%, 5.0 equiv).
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Conditions : THF/H₂O (3:1), 0°C → 25°C, 6 h.
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Yield : 83% (distilled under reduced pressure).
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Step 2 : Alkylation with 3,4-Dimethoxybenzyl Bromide
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Reactants : 2-Methoxybenzylamine (1.0 equiv), 3,4-dimethoxybenzyl bromide (1.05 equiv).
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Conditions : THF, DIPEA (1.2 equiv), 60°C, 16 h.
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Workup : Aqueous HCl wash, NaHCO₃ neutralization.
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Yield : 71% after crystallization.
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Scale-Up Challenges :
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Exothermic reaction during bromide addition requires controlled dosing (<5 mL/min).
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THF recycling reduces solvent costs by 40% in continuous processes.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Products include 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Products include the corresponding primary or secondary amines.
Substitution: Products include nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of (3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine as an anticancer agent. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, modifications to the methoxy groups in related compounds have shown enhanced antiproliferative effects on melanoma cell lines, with IC50 values indicating potent activity .
Case Study: Structure-Activity Relationship
A study investigated the structure-activity relationship of methoxy-substituted benzylamines, revealing that specific substitutions could significantly enhance anticancer activity. The compound was synthesized and tested against A375 melanoma cells, demonstrating promising results comparable to leading anticancer agents .
Catalysis
C–N Cross-Coupling Reactions
(3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine can serve as a ligand in palladium-catalyzed C–N cross-coupling reactions. These reactions are crucial for synthesizing anilines and their derivatives, which are vital in pharmaceuticals and agrochemicals. The compound's structural properties facilitate efficient coupling with aryl halides, yielding high reaction rates and product yields .
Table 1: Summary of C–N Coupling Reactions Using (3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine
| Reaction Type | Conditions | Yield (%) | References |
|---|---|---|---|
| Aryl Iodide Coupling | Pd(OAc)2 catalyst, DMF | 70-91 | |
| Aryl Bromide Coupling | Base-mediated reaction | 65-85 | |
| Allylamine Reaction | Intramolecular Heck cyclization | Variable |
Material Science
Polymer Synthesis
The compound has also been explored for its potential in polymer chemistry. Its amine functionality allows for the modification of polymer backbones, enhancing properties such as thermal stability and mechanical strength. Researchers have begun investigating its role as a building block for novel polymeric materials with tailored properties.
Case Study: Polymer Modification
In a recent study, (3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine was incorporated into a polyamide matrix to improve thermal properties. The modified polymer exhibited a significant increase in thermal degradation temperature compared to unmodified samples, suggesting its potential application in high-performance materials .
Mechanism of Action
The mechanism of action of (3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Observations :
- Methoxy Position : The 3,4-dimethoxy substitution (target compound) maximizes electron donation to the aromatic ring, enhancing interactions with π-π stacking in enzyme active sites compared to 2,3- or 2,4-substituted analogs .
- Halogen vs. Methoxy : Fluorine or chlorine substituents (e.g., in ) introduce electronegative effects, altering electronic distribution and metabolic pathways versus methoxy groups.
Biological Activity
(3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the presence of two methoxy groups on the benzyl moieties, which may influence its biological interactions. Its molecular formula is CHNO, and it possesses a molecular weight of approximately 285.36 g/mol.
Research indicates that (3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine interacts with various molecular targets, including enzymes involved in metabolic pathways. Its activity may be attributed to its ability to inhibit certain enzymes or modulate signaling pathways critical for cell proliferation and survival.
Enzyme Inhibition
One study highlighted its interaction with dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. Inhibition of DHFR can lead to reduced proliferation of cancer cells as well as antimicrobial effects against pathogens like Staphylococcus aureus .
Antiproliferative Effects
A series of experiments were conducted to evaluate the antiproliferative effects of (3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine on various cancer cell lines. The results are summarized in Table 1 below:
These findings suggest that the compound exhibits significant antiproliferative activity across multiple cancer types.
Antimicrobial Activity
In addition to its anticancer properties, (3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine has shown promising antibacterial activity. A study reported that it effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), with an IC50 value of 25 µg/mL .
Case Studies
Case Study 1: Anticancer Activity
In a preclinical study involving human leukemia cells, treatment with (3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis in U-937 cells, confirming its potential as an anticancer agent .
Case Study 2: Antibacterial Efficacy
Another study investigated the antibacterial properties against MRSA using a disk diffusion method. The compound demonstrated a clear zone of inhibition ranging from 15-20 mm at varying concentrations, indicating effective antibacterial action .
Q & A
Q. Which analytical protocols ensure batch-to-batch consistency in scaled synthesis?
- Implement in-process controls (IPC) via FTIR to monitor amine intermediate formation (N-H stretch ~3300 cm⁻¹). For final products, use UPLC-PDA (95% purity threshold) and residual solvent analysis (GC-MS) for toluene/DMF (ICH Q3C limits) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
